molecular formula C22H17FN2O3 B2487582 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide CAS No. 922135-53-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide

Cat. No. B2487582
CAS RN: 922135-53-3
M. Wt: 376.387
InChI Key: FKZMYWKGTUZMCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives has been explored through various methods. One efficient approach involves the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones using SNAr methodology on AMEBA resin, showcasing the flexibility and high purity of the final products (Xiaohu Ouyang et al., 1999). Another method described the preparation of substituted dibenz[b,f][1,4]oxazepines from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups, leading to products of mono- or bis-substitution (A. V. Samet et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of dibenzo[b,f][1,4]oxazepine derivatives often involves conformational studies and NOE experiments to confirm product structures. For instance, the structure and reactivity of dibenzo[b,f]phosphepin derivatives, as phosphorus analogues of iminobibenzyl antidepressants, have been investigated, indicating a folded conformation for these compounds (Y. Segall et al., 1980).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepines undergo various chemical reactions, such as nucleophilic substitution, that enable further functionalization. For example, asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved, leading to optically active derivatives with potential pharmaceutical applications (Yuanyuan Ren et al., 2014).

Physical Properties Analysis

The physical properties of dibenzo[b,f][1,4]oxazepine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug development. However, specific details on the physical properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide are not directly available in the literature.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the potential applications of dibenzo[b,f][1,4]oxazepine derivatives. Studies have explored their antiallergic, antitumor, and CNS activities, highlighting the diverse biological relevance of these compounds (E. Ohshima et al., 1992), (Catriona G Mortimer et al., 2006).

Scientific Research Applications

Catalytic Enantioselective Reactions

  • Catalytic Enantioselective aza-Reformatsky Reaction : A study by Munck et al. (2017) describes the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities (Munck et al., 2017).

Synthesis Techniques

  • Solid Support Synthesis : Ouyang et al. (1999) reported an efficient assembly of dibenzo[b,f]oxazepin-11(10H)-ones utilizing the SNAr methodology, highlighting the synthesis's flexibility and the excellent purity of the final products (Ouyang et al., 1999).

Bioactive Properties

  • Biological Activities : Gerasimova et al. (1989) explored dibenzo[b,f][1,4]oxazepines and found a variety of biological activities, most notably on the central nervous system. They also presented an approach to synthesize polyfluorinated analogues of these compounds (Gerasimova et al., 1989).

Asymmetric Synthesis

  • Asymmetric Alkynylation : A study by Ren et al. (2014) achieved asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines by combining chiral phosphoric acid and Ag(I) catalysts, synthesizing optically active derivatives (Ren et al., 2014).

Environmental Considerations

  • Asymmetric Transfer Hydrogenation in Water : More and Bhanage (2017) reported on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving high enantioselectivity and excellent conversion, emphasizing the use of an environmentally benign solvent (More & Bhanage, 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMYWKGTUZMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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